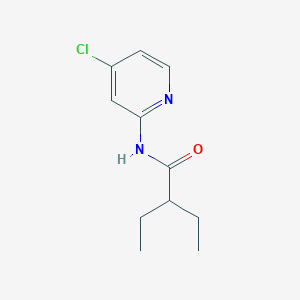

N-(4-chloropyridin-2-yl)-2-ethylbutanamide

Description

N-(4-Chloropyridin-2-yl)-2-ethylbutanamide is a substituted pyridine derivative featuring a 4-chloro group on the pyridine ring and a branched 2-ethylbutanamide side chain. This structural motif combines a heteroaromatic system with a lipophilic aliphatic chain, making it a candidate for applications in medicinal chemistry and agrochemicals.

Properties

Molecular Formula |

C11H15ClN2O |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

N-(4-chloropyridin-2-yl)-2-ethylbutanamide |

InChI |

InChI=1S/C11H15ClN2O/c1-3-8(4-2)11(15)14-10-7-9(12)5-6-13-10/h5-8H,3-4H2,1-2H3,(H,13,14,15) |

InChI Key |

VBXRLKBXWWSDLA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)NC1=NC=CC(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloropyridin-2-yl)-2-ethylbutanamide typically involves the reaction of 4-chloropyridine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-chloropyridine+2-ethylbutanoyl chloridetriethylaminethis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Acidic Hydrolysis

-

Conditions : Concentrated HCl (6 M), reflux at 110°C for 12–24 hours.

-

Products : 4-Chloropyridin-2-amine and 2-ethylbutanoic acid.

-

Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

Basic Hydrolysis

-

Conditions : 2 M NaOH, reflux at 80°C for 8–12 hours.

-

Products : Sodium salt of 2-ethylbutanoate and 4-chloropyridin-2-amine.

-

Mechanism : Hydroxide ion attack at the carbonyl carbon, followed by cleavage of the C–N bond.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring enables substitution at the 4-chloro position:

Amine Substitution

-

Conditions :

-

Reagents: Ammonia (NH₃), 100°C, Cu catalyst.

-

Solvent: Ethanol/water mixture.

-

-

Product : N-(4-aminopyridin-2-yl)-2-ethylbutanamide.

Alkoxy Substitution

-

Conditions : Sodium methoxide (NaOMe), 80°C, 6 hours.

-

Product : N-(4-methoxypyridin-2-yl)-2-ethylbutanamide.

Reduction of the Amide Group

The amide can be reduced to a primary amine:

-

Conditions :

-

Reagent: Lithium aluminum hydride (LiAlH₄), THF solvent.

-

Temperature: 0°C to room temperature, 4–6 hours.

-

-

Product : 2-Ethylbutan-1-amine and 4-chloropyridin-2-amine.

-

Mechanism : LiAlH₄ acts as a strong reducing agent, converting the carbonyl group to a methylene group.

Mechanistic Insights

-

Hydrolysis : Proceeds via a tetrahedral intermediate in both acidic and basic pathways. Base-catalyzed hydrolysis is faster due to better nucleophilicity of OH⁻.

-

NAS : The 4-chloro substituent activates the pyridine ring for attack by nucleophiles, with electron-withdrawing effects stabilizing the transition state .

-

Reduction : LiAlH₄ delivers hydride ions to the carbonyl carbon, followed by protonation to form the amine.

Scientific Research Applications

N-(4-chloropyridin-2-yl)-2-ethylbutanamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(4-chloropyridin-2-yl)-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom on the pyridine ring can participate in hydrogen bonding or electrostatic interactions with the target, while the amide group can form additional hydrogen bonds. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Electronic Effects : Chloro substituents on pyridine (as in the target compound and N-(4-chloropyridin-2-yl)acetamide) impart stronger electron-withdrawing effects than methyl groups (e.g., in N-(4-methylpyridin-2-yl)-2-methylbenzamide), influencing reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .

Functional Group Diversity : Sulfonamide derivatives (e.g., N-(4-chloropyridin-2-yl)-N-(methoxymethyl)-4-methylbenzenesulfonamide) exhibit distinct hydrogen-bonding capabilities and acidity compared to amides, which may alter biological target interactions .

Key Observations:

Synthetic Flexibility : The target compound’s synthesis likely parallels methods for simpler acetamides (e.g., ), involving condensation of pyridinamine with acyl chlorides. Yields may vary with steric hindrance from the ethylbutanamide chain.

Biological Relevance : Pyridine and pyrimidine derivatives (e.g., ) often exhibit antimicrobial or enzyme-inhibitory properties. The target compound’s lipophilicity may enhance activity against lipid-rich bacterial membranes .

Research Findings and Data Analysis

Crystallographic and Spectroscopic Data

Biological Activity

N-(4-chloropyridin-2-yl)-2-ethylbutanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies. The following sections will detail the synthesis, structure-activity relationships (SAR), and biological evaluations, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique pyridine ring structure substituted with a chlorine atom at the 4-position and an ethylbutanamide side chain. The synthesis typically involves the reaction of 4-chloropyridine with appropriate acylating agents under controlled conditions to yield the desired amide product.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C12H16ClN |

| Molecular Weight | 223.72 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of CTP synthase (CTPS), which is crucial for DNA synthesis and lymphocyte proliferation. Inhibition of CTPS can lead to reduced proliferation of activated T-cells, which may have implications in immune response modulation .

- Anticancer Activity : Analogous compounds have demonstrated anticancer properties by targeting pathways associated with cell growth and survival. Investigations into similar pyridine derivatives have revealed their efficacy in inhibiting cancer cell lines through various mechanisms, including apoptosis induction .

Study 1: CTP Synthase Inhibition

A study focused on the role of CTPS in lymphocyte proliferation highlighted the impact of this compound on T-cell activation. The compound was tested for its ability to inhibit CTPS activity in vitro, resulting in decreased levels of cytidine triphosphate (CTP) in activated T-cells, thereby impairing their proliferation capabilities .

Study 2: Anticancer Properties

Another investigation evaluated a series of pyridine derivatives, including this compound, for their anticancer activity against various tumor cell lines. The results indicated that certain structural modifications enhanced potency against specific cancers, suggesting a promising avenue for drug development .

Table 2: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| CTPS Inhibition | Reduced T-cell proliferation | |

| Anticancer Activity | Induction of apoptosis in cancer cells |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyridine ring and side chains can significantly influence the biological activity of this compound. For instance, substituents that enhance electron density on the pyridine ring have been associated with increased inhibitory potency against targeted enzymes .

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased potency |

| Alkyl chain length | Optimal length enhances binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.